![molecular formula C28H37NO10 B15285209 [(2R,3R,4R,5R,6S)-4-[(2,2-dimethylpropanoyl)oxy]-5-acetamido-3-hydroxy-6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]oxan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B15285209.png)
[(2R,3R,4R,5R,6S)-4-[(2,2-dimethylpropanoyl)oxy]-5-acetamido-3-hydroxy-6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]oxan-2-yl]methyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside is a synthetic compound used primarily as a fluorogenic substrate in biochemical assays. It is known for its ability to release a fluorescent product upon enzymatic cleavage, making it valuable in various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the galactopyranoside are protected using pivaloyl chloride in the presence of a base such as pyridine.
Acetylation: The 2-amino group is acetylated using acetic anhydride.
Coupling with 4-Methylumbelliferone: The protected galactopyranoside is then coupled with 4-methylumbelliferone using a glycosylation reaction, often catalyzed by a Lewis acid such as boron trifluoride etherate.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside undergoes several types of chemical reactions:
Hydrolysis: Enzymatic hydrolysis by specific glycosidases releases 4-methylumbelliferone, which is fluorescent.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes such as beta-galactosidase are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Major Products
Hydrolysis: Produces 4-methylumbelliferone and the corresponding sugar derivative.
Oxidation and Reduction: Produces various oxidized or reduced forms of the compound.
Scientific Research Applications
4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside is widely used in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study glycosidase activity.
Molecular Biology: Employed in the detection and quantification of specific enzymes in cell and tissue samples.
Medicine: Utilized in diagnostic assays for diseases involving glycosidase deficiencies.
Industry: Applied in quality control processes to monitor enzyme activity in various products.
Mechanism of Action
The compound acts as a substrate for specific glycosidases. Upon enzymatic cleavage, it releases 4-methylumbelliferone, which is highly fluorescent. This fluorescence can be measured to quantify enzyme activity. The molecular targets are the active sites of glycosidases, and the pathway involves the hydrolysis of the glycosidic bond.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide
- 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
- 4-Methylumbelliferyl N-acetyl-beta-D-galactosaminide
Uniqueness
4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside is unique due to its specific structure, which allows it to be selectively cleaved by certain glycosidases, making it highly specific for certain enzymatic assays. Its dipivaloyl groups also provide stability and resistance to non-specific hydrolysis, enhancing its utility in various applications.
Properties
Molecular Formula |
C28H37NO10 |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
[5-acetamido-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C28H37NO10/c1-14-11-20(31)37-18-12-16(9-10-17(14)18)36-24-21(29-15(2)30)23(39-26(34)28(6,7)8)22(32)19(38-24)13-35-25(33)27(3,4)5/h9-12,19,21-24,32H,13H2,1-8H3,(H,29,30) |
InChI Key |
DYXSONYTZFSEJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C(C)(C)C)O)OC(=O)C(C)(C)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-[[2-(4-chlorophenyl)phenyl]-hydroxymethyl]piperidin-1-yl]-N-[4-[[4-[2-hydroxyethyl(methyl)amino]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B15285142.png)
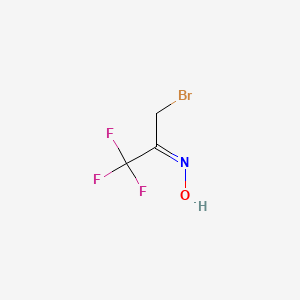
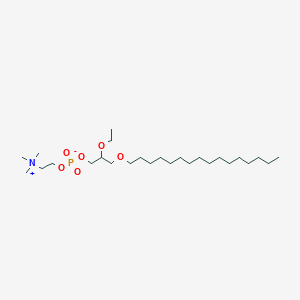

![N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide](/img/structure/B15285173.png)
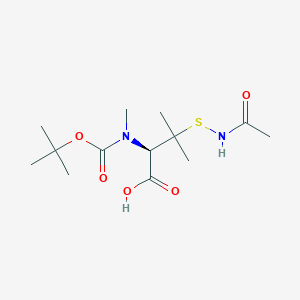
![2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine](/img/structure/B15285197.png)
![(6S,7R)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-[[(Z)-N'-hydroxycarbamimidoyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15285203.png)
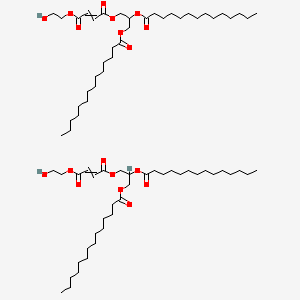
![14-(1-Hydroxybut-2-en-2-yl)-13-(hydroxymethyl)-16-methyl-3,16-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4(9),5,7-tetraen-7-ol](/img/structure/B15285208.png)
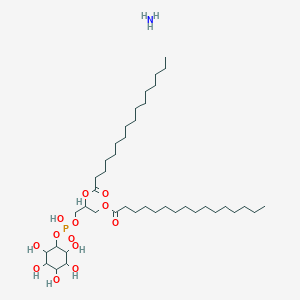
![2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic acid](/img/structure/B15285220.png)
